molecular formula C20H16FNOS3 B11643776 2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone

2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone

Cat. No.: B11643776
M. Wt: 401.5 g/mol
InChI Key: DZGOJCXFDPKMJO-UHFFFAOYSA-N
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Description

2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a unique structure combining a quinoline core with a dithiol moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dithiol moiety and the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE
  • 2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-BROMOPHENYL)ETHAN-1-ONE

Uniqueness

The presence of the fluorophenyl group in 2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE distinguishes it from similar compounds. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H16FNOS3

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H16FNOS3/c1-20(2)18-17(19(24)26-25-18)14-5-3-4-6-15(14)22(20)11-16(23)12-7-9-13(21)10-8-12/h3-10H,11H2,1-2H3

InChI Key

DZGOJCXFDPKMJO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1CC(=O)C4=CC=C(C=C4)F)C(=S)SS2)C

Origin of Product

United States

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